N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
Overview
Description
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxy group, and a hydroxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzoic acid with acetyl chloride to form 2-acetoxybenzoic acid. This intermediate is then reacted with ammonia to produce N-(2-acetoxyphenyl)acetamide. Finally, the acetoxy group is removed under basic conditions using methanol, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides.
Scientific Research Applications
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide involves its interaction with various molecular targets. The compound’s amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its methoxy group can participate in hydrophobic interactions, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-methoxyphenyl)acetamide: This compound shares a similar structure but lacks the hydroxybenzamide moiety.
2-Amino-4-methoxyphenol: This compound is similar but does not contain the benzamide group.
Uniqueness
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide is unique due to the presence of both the hydroxybenzamide and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-13(12(15)8-11)16-14(18)9-2-4-10(17)5-3-9/h2-8,17H,15H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUSYRYDZKSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.